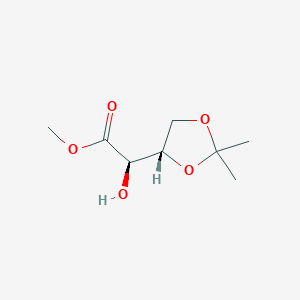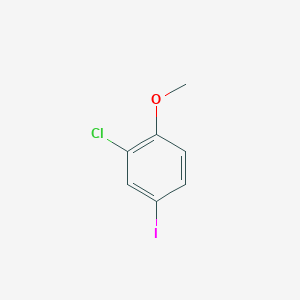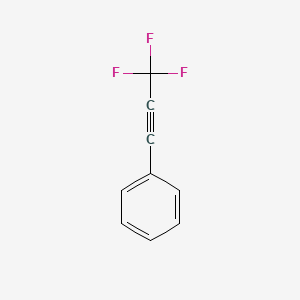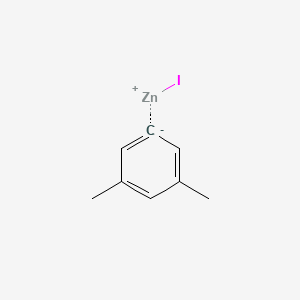
3,5-Dimetilfenilzinc yoduro 0.5M
Descripción general
Descripción
3 5-Dimethylphenylzinc iodide 0.5M is a useful research compound. Its molecular formula is C8H9IZn and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3 5-Dimethylphenylzinc iodide 0.5M suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3 5-Dimethylphenylzinc iodide 0.5M including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
3,5-Dimetilfenilzinc yoduro: es un reactivo valioso en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono. Se utiliza en reacciones de acoplamiento de Negishi, que son fundamentales para construir moléculas orgánicas complejas. Este compuesto organocinc puede reaccionar con una variedad de electrófilos, como aldehídos, cetonas y haluros, para formar compuestos aromáticos sustituidos que son significativos en farmacéuticos y agroquímicos .
Química medicinal
En química medicinal, 3,5-Dimetilfenilzinc yoduro juega un papel crucial en la síntesis de moléculas bioactivas. Se puede utilizar para introducir el grupo dimetilfenilo en posibles agentes terapéuticos, ayudando en el descubrimiento de nuevos fármacos con mayor eficacia y selectividad. Su aplicación en el desarrollo de inhibidores de quinasas es un ejemplo de su utilidad en la creación de compuestos con posibles propiedades anticancerígenas .
Ciencia de materiales
El uso de 3,5-Dimetilfenilzinc yoduro se extiende a la ciencia de materiales, donde sirve como precursor para la síntesis de semiconductores orgánicos. Estos semiconductores son esenciales para el desarrollo de diodos emisores de luz orgánicos (OLED) y células fotovoltaicas orgánicas (OPV), que están a la vanguardia de los dispositivos electrónicos de próxima generación .
Química de polímeros
En química de polímeros, 3,5-Dimetilfenilzinc yoduro se utiliza en la modificación de polímeros. Se puede emplear para introducir grupos fenilo en cadenas de polímeros, alterando así sus propiedades físicas, como la estabilidad térmica y la solubilidad. Esta modificación es significativa para crear polímeros especializados para aplicaciones industriales, incluidos recubrimientos y adhesivos .
Química analítica
Los químicos analíticos utilizan 3,5-Dimetilfenilzinc yoduro como un compuesto estándar o de referencia al analizar mezclas complejas. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en la calibración de instrumentos como la RMN y los espectrómetros de masas, lo que garantiza resultados analíticos precisos y confiables .
Ciencia ambiental
En la investigación de la ciencia ambiental, 3,5-Dimetilfenilzinc yoduro puede ser un componente en el estudio de la degradación de contaminantes orgánicos. Los investigadores pueden utilizarlo para simular el comportamiento de compuestos orgánicos similares en el medio ambiente y para desarrollar métodos para su detección y remediación .
Catálisis
3,5-Dimetilfenilzinc yoduro: también se explora como catalizador o precursor de catalizador en varias reacciones químicas. Su capacidad para facilitar las transformaciones en condiciones suaves es beneficiosa para crear procesos químicos más sostenibles y ecológicos .
Nanotecnología
Por último, en el campo de la nanotecnología, 3,5-Dimetilfenilzinc yoduro se puede utilizar para sintetizar materiales híbridos orgánico-inorgánicos. Estos materiales tienen aplicaciones en la creación de dispositivos y sensores a nanoescala con características de rendimiento mejoradas .
Mecanismo De Acción
Target of Action
3,5-Dimethylphenylzinc iodide 0.5M is an organozinc reagent . Organometallic compounds like this are often used in organic synthesis due to their ability to form carbon-carbon bonds . The primary targets of this compound are typically electrophilic carbon atoms present in various organic substrates .
Mode of Action
The compound acts by undergoing a transmetallation reaction with the electrophilic carbon atoms . This reaction involves the transfer of a ligand (in this case, the 3,5-dimethylphenyl group) from the zinc atom to the electrophilic carbon . The result is the formation of a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by 3,5-Dimethylphenylzinc iodide 0.5M can vary depending on the specific reaction conditions and the nature of the substrate . In general, the compound can influence the course of various organic reactions by enabling the formation of new carbon-carbon bonds .
Pharmacokinetics
As an organometallic compound, 3,5-Dimethylphenylzinc iodide 0.5M is not typically associated with traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Instead, its reactivity and effectiveness in synthesis are more relevant. The compound is supplied as a 0.5M solution in tetrahydrofuran (THF), which can influence its reactivity .
Result of Action
The primary result of the action of 3,5-Dimethylphenylzinc iodide 0.5M is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the nature of the substrate and the specific reaction conditions .
Action Environment
The action of 3,5-Dimethylphenylzinc iodide 0.5M can be influenced by various environmental factors. For example, the temperature and the nature of the solvent can affect the rate and the outcome of the reaction . The compound is typically stored at a temperature of 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
1,3-dimethylbenzene-5-ide;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFSJQVIZBAMI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)C.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


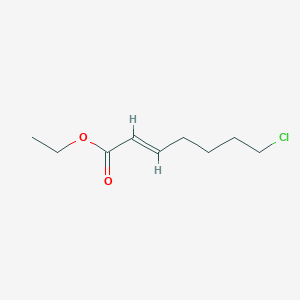
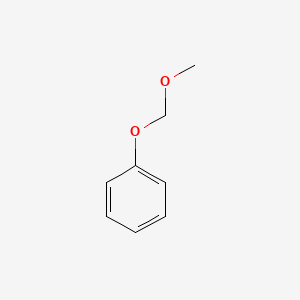
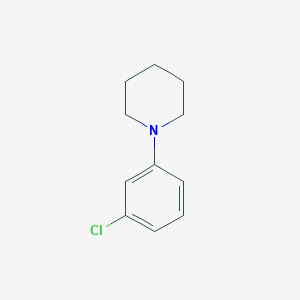
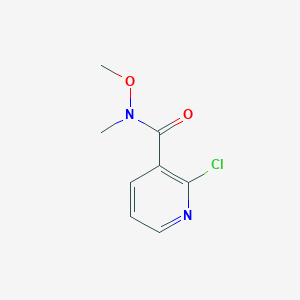
![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)
